6-(Trifluoromethoxy)naphthalen-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
6-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-4-2-7-5-9(15)3-1-8(7)6-10/h1-6H,15H2 |
InChI Key |
IJWIXRLSERSPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1N |
Origin of Product |
United States |
Research Significance of 6 Trifluoromethoxy Naphthalen 2 Amine
Contextualization within Naphthalene (B1677914) and Aminonaphthalene Chemistry
To understand the significance of 6-(Trifluoromethoxy)naphthalen-2-amine, it is essential to first consider its parent structures: naphthalene and 2-aminonaphthalene.
Naphthalene is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. perlego.comvedantu.comfiveable.me It is a white, crystalline solid known for its characteristic odor and its use as a precursor in the synthesis of a wide range of organic compounds, including dyes, resins, and solvents. perlego.comalfa-chemistry.com The planar structure and aromaticity of the naphthalene core provide a rigid and electronically distinct scaffold that is frequently incorporated into larger, more complex molecules. fiveable.me
Table 1: Physicochemical Properties of Naphthalene
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₈ | vedantu.comalfa-chemistry.com |
| Molar Mass | 128.18 g/mol | vedantu.comorst.edu |
| Appearance | White crystalline solid | perlego.comvedantu.comalfa-chemistry.com |
| Melting Point | ~80 °C | vedantu.comfiveable.me |
| Boiling Point | ~218 °C | vedantu.comalfa-chemistry.com |
| Solubility in Water | Low / Insoluble | vedantu.comalfa-chemistry.com |
2-Aminonaphthalene , also known as 2-naphthylamine, is a derivative of naphthalene where an amino group (-NH₂) is attached at the C2 position. wikipedia.org It is a colorless solid that tends to take on a reddish color upon exposure to air due to oxidation. wikipedia.orgchemicalbook.comchemicalbook.com The amino group is a versatile functional handle, allowing for a wide range of chemical transformations. However, 2-aminonaphthalene itself is a known carcinogen, and its use has been significantly curtailed. chemicalbook.comt3db.ca Consequently, many of its derivatives are now synthesized via alternative routes, often starting from the corresponding naphthols. wikipedia.org
This compound is a functionalized derivative of 2-aminonaphthalene. It retains the fundamental aminonaphthalene core but is distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the C6 position of the naphthalene ring system. This substitution fundamentally alters the electronic and physicochemical properties of the parent molecule, creating a unique building block for further synthesis.
Table 2: Physicochemical Properties of 2-Aminonaphthalene
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₉N | solubilityofthings.com |
| Molar Mass | 143.18 g/mol | chemicalbook.com |
| Appearance | White to reddish solid flakes | wikipedia.orgchemicalbook.com |
| Melting Point | 111-113 °C | chemicalbook.com |
| Boiling Point | 306 °C | chemicalbook.com |
| Solubility | Slightly soluble in hot water; soluble in organic solvents like ethanol | chemicalbook.comsolubilityofthings.com |
Significance of the Trifluoromethoxy Moiety in Advanced Organic Synthesis and Molecular Design
The trifluoromethoxy (-OCF₃) group has gained significant attention in medicinal chemistry and materials science due to its unique combination of properties that can dramatically improve the characteristics of a parent molecule. mdpi.combohrium.comnih.gov Its incorporation into drug candidates and other functional materials is a key strategy for molecular design. mdpi.com
The primary advantages of the trifluoromethoxy group include:
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism, particularly when compared to a traditional methoxy (B1213986) (-OCH₃) group. mdpi.com This increased stability can prolong the half-life of a drug molecule in the body. nih.govmdpi.com
Increased Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04. mdpi.comresearchgate.net High lipophilicity can enhance a molecule's ability to cross cell membranes, potentially improving its bioavailability and transport to target tissues. mdpi.comnih.govnbinno.com
Strong Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent through inductive effects. mdpi.comresearchgate.netnih.gov This property can significantly alter the electron distribution in an aromatic ring, which can be used to modulate the acidity or basicity of nearby functional groups and influence molecular interactions with biological targets. nbinno.comresearchgate.net
Table 3: Key Properties of the Trifluoromethoxy (-OCF₃) Group in Molecular Design
| Property | Description & Significance | Reference |
|---|---|---|
| Metabolic Stability | Highly resistant to oxidative metabolism due to strong C-F bonds. Used to block metabolic hotspots and increase a drug's half-life. | mdpi.comnih.gov |
| Lipophilicity (Hydrophobicity) | Strongly lipophilic (Hansch π ≈ +1.04), which can improve membrane permeability and bioavailability. | mdpi.comresearchgate.netnih.gov |
| Electronic Effect | Acts as a strong electron-withdrawing group, influencing the reactivity and binding affinity of the molecule. | mdpi.comresearchgate.netnih.gov |
| Bioisosterism | Can be used to replace other functional groups to optimize steric and electronic profiles for better drug-receptor interactions. | wikipedia.org |
Rationale for Academic Investigation of this compound Structure and Reactivity
The academic and industrial interest in this compound stems not from its direct application, but from its significant potential as a specialized chemical building block. mdpi.comresearchgate.net The rationale for its investigation is based on the strategic combination of the aminonaphthalene scaffold with the functionally advantageous trifluoromethoxy group.
The primary drivers for its use in research are:
A Platform for Novel Bioactive Compounds : The naphthalene core is a recognized scaffold in numerous biologically active compounds. nih.gov By functionalizing this core with an -OCF₃ group, chemists can create a new series of derivatives that benefit from enhanced metabolic stability and lipophilicity. The amino group at the 2-position serves as a critical attachment point for further chemical elaboration, allowing this building block to be incorporated into larger, more complex target molecules such as kinase inhibitors or potential agrochemicals. nih.govresearchgate.net
Introduction of Favorable Pharmacokinetic Properties : In drug discovery, early-stage modification of lead compounds is crucial for success. Using this compound as a starting material allows for the direct introduction of the -OCF₃ group, a key strategy for improving a potential drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of Advanced Materials : The unique electronic properties conferred by the trifluoromethoxy group, combined with the rigid, planar naphthalene structure, make this compound an attractive intermediate for the synthesis of novel organic materials with potential applications in electronics or photonics.
In essence, the scientific investigation into the structure and reactivity of this compound is driven by its utility. It provides a direct and efficient route to introduce a trifluoromethoxylated naphthalene moiety into target structures, thereby imparting the desirable properties of this unique functional group to a new generation of pharmaceuticals, agrochemicals, and advanced materials.
Advanced Synthetic Methodologies for 6 Trifluoromethoxy Naphthalen 2 Amine and Its Analogs
Approaches to the Naphthalene (B1677914) Core with Trifluoromethoxy Substitution
The construction of the naphthalene skeleton bearing specific substituents is a foundational step in the synthesis of the target compound. Modern organic synthesis offers several powerful methods to achieve this with high efficiency and control over substitution patterns.
Aryne Cycloaddition Strategies for Substituted Naphthalenes
Aryne chemistry has emerged as a powerful tool for the synthesis of multisubstituted aromatic compounds. rsc.org The Diels-Alder reaction involving in-situ generated arynes provides a convergent and efficient route to functionalized naphthalenes. rsc.orgrsc.org
One notable strategy involves the [4+2] cycloaddition of 2-pyrones with aryne intermediates. rsc.orgrsc.org In this approach, variously substituted 2-pyrones react with arynes, generated from precursors like o-silylaryl triflates, to yield multisubstituted naphthalenes following a decarboxylative aromatization. rsc.orgrsc.org This method is advantageous as it tolerates a wide range of functional groups on both the 2-pyrone and the aryne precursor. rsc.orgrsc.org For instance, 2-pyrones bearing electron-withdrawing groups, such as bromo and trifluoromethyl substituents, have been shown to participate effectively in these cycloadditions. rsc.orgrsc.org
The general scheme for this approach can be summarized as follows:
| Reactant 1 | Reactant 2 (Aryne Precursor) | Key Reaction | Product |
|---|---|---|---|
| Substituted 2-pyrone | o-Silylaryl triflate | Diels-Alder Cycloaddition / Decarboxylation | Multisubstituted Naphthalene |
This strategy's flexibility allows for the potential construction of a naphthalene core with substituents that can be later converted to the desired trifluoromethoxy and amine groups.
Multi-component Reactions in Naphthalene Scaffolding
Multi-component reactions (MCRs) offer an atom-economical and efficient alternative for the synthesis of complex molecules from simple starting materials in a single step. The Betti reaction, a classic MCR, can be employed to synthesize substituted naphthalene derivatives. For example, the reaction of naphthalen-2-ol, an aldehyde, and an amine can yield functionalized aminomethylnaphthalen-2-ols. nih.gov
While not a direct route to the core of 6-(Trifluoromethoxy)naphthalen-2-amine, this methodology highlights the potential of MCRs in rapidly building complexity around a naphthalene scaffold. By choosing appropriate starting materials, it is conceivable to design an MCR that delivers a naphthalene core with a substitution pattern amenable to further functionalization.
Stereospecific Installation of the Trifluoromethoxy Group
The introduction of the OCF3 group is a critical and often challenging step. Several methods have been developed for the O-trifluoromethylation of aromatic systems, typically starting from a corresponding phenol (B47542) (in this case, a di-substituted naphthol).
Direct O-Trifluoromethylation Techniques
Direct O-trifluoromethylation of phenols and related compounds has been a subject of intensive research. One approach involves the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives. nih.gov This two-step process, which can be performed in one pot, involves an initial O-trifluoromethylation followed by an OCF3-migration. nih.gov This method provides access to valuable ortho-trifluoromethoxylated (hetero)arylamine scaffolds. nih.gov
Another strategy involves a two-step procedure starting from phenols. The phenol is first converted to an aryl xanthate, which is then treated with a fluorinating agent to yield the aryl trifluoromethyl ether. nih.gov Recent advancements have introduced milder conditions for this transformation, for example, using imidazolium (B1220033) methylthiocarbonothioyl salts for xanthate formation and XtalFluor-E in combination with trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) for the subsequent conversion to the trifluoromethyl ether. nih.gov
| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Product |
|---|---|---|---|---|
| Phenol (Naphthol) | Imidazolium methylthiocarbonothioyl salt, Triethylamine | Aryl Xanthate | XtalFluor-E, TCCA or NFSI | Aryl Trifluoromethyl Ether |
Electrophilic and Nucleophilic Trifluoromethylation Reagents in OCF3 Bond Formation
The formation of the O-CF3 bond can be achieved using either electrophilic or nucleophilic trifluoromethylating reagents.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), is a widely used nucleophilic CF3 source. nih.gov In the presence of an activator, it can react with suitable electrophiles. For the synthesis of aryl trifluoromethyl ethers, this often involves the reaction with an aryloxy intermediate. The reaction of an aryllithium with triphenylphosphite can generate an ArP(OPh)2 species, which can then undergo nucleophilic trifluoromethylation with Me3SiCF3 and CsF. rsc.org
Electrophilic Trifluoromethylation: Hypervalent iodine reagents, such as the Togni reagents, serve as electrophilic sources of the CF3 group. smolecule.com These reagents can react with nucleophiles like phenolates to form the desired O-CF3 bond. The mechanism of O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives with a Togni reagent is proposed to proceed through a radical process, involving a single electron transfer (SET) from the hydroxylamine (B1172632) anion to the Togni reagent. nih.gov
Introduction of the Amine Functionality
The final key step in the synthesis of this compound is the introduction of the amine group at the 2-position of the naphthalene ring. Several classical and modern methods are available for this transformation.
A common strategy involves the nitration of the naphthalene ring followed by the reduction of the nitro group to an amine. However, controlling the regioselectivity of nitration on a substituted naphthalene can be challenging.
A more controlled approach is through the amination of a pre-functionalized naphthalene. For instance, a bromo-substituted naphthalene can be converted to the corresponding amine. One method describes the synthesis of 6-amino-2-naphthoic acid from 6-bromo-2-naphthylamine, highlighting the utility of bromo-naphthalenes as precursors to amino-naphthalenes. researchgate.net Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient method for the formation of C-N bonds and could be applied to a suitably substituted trifluoromethoxynaphthalene precursor.
Another approach could involve the reductive O-triflylation of a naphthalene diimide to form a highly reactive diazapyrene, which can then be functionalized with amines. rsc.org While a more complex route, it demonstrates the potential for late-stage functionalization with amine groups.
Bucherer Reactions and Amination of Halogenated Naphthalenes
The Bucherer reaction is a classic and powerful method in organic chemistry for the reversible conversion of a naphthol to a naphthylamine using ammonia (B1221849) and sodium bisulfite. wikipedia.org This transformation is widely utilized in industrial processes, particularly for the synthesis of dye precursors. wikipedia.orgorganicreactions.org The reaction proceeds through a mechanism involving the addition of bisulfite to the naphthol, followed by nucleophilic attack by an amine and subsequent elimination of water and bisulfite. wikipedia.org
For the synthesis of this compound, a plausible route involves starting from the corresponding naphthol, 6-(trifluoromethoxy)naphthalen-2-ol. The reaction would proceed by heating the naphthol in the presence of aqueous ammonia and sodium bisulfite, facilitating the replacement of the hydroxyl group with an amino group. The reversibility of the reaction is a key feature; it can be used to synthesize naphthols from naphthylamines or vice versa, depending on the reaction conditions and starting materials. wikipedia.orgorganicreactions.org
An alternative approach is the direct amination of a halogenated naphthalene precursor. This method avoids the need for a naphthol intermediate. For instance, starting with a compound like 2-bromo-6-(trifluoromethoxy)naphthalene (B8232644), direct amination can be achieved under various conditions, often employing metal catalysts or strong bases to facilitate the nucleophilic aromatic substitution. One described synthesis of a related compound, 6-amino-2-naphthoic acid, proceeds by way of 6-bromo-2-naphthylamine, highlighting the utility of halogenated naphthalenes as precursors for amino-naphthalenes. researchgate.net The choice between the Bucherer reaction and the amination of a halogenated naphthalene often depends on the availability and cost of the respective starting materials.
Table 1: Comparison of Amination Strategies for Naphthalene Cores
| Method | Precursor | Key Reagents | General Conditions |
|---|---|---|---|
| Bucherer Reaction | Naphthol | Ammonia, Sodium Bisulfite | Aqueous solution, elevated temperature and pressure |
| Amination of Halide | Halogenated Naphthalene | Ammonia or Amine Source, Catalyst (e.g., Copper or Palladium) | Varies with catalyst system, often requires base and inert atmosphere |
Palladium-Catalyzed Amination Protocols for N-C Bond Formation
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. rsc.org These methods, often named after Buchwald and Hartwig, provide a highly versatile and efficient means to construct aryl amines from aryl halides or triflates. The synthesis of this compound is well-suited to this approach, likely starting from 2-bromo- or 2-chloro-6-(trifluoromethoxy)naphthalene.
These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. beilstein-journals.orgnih.gov The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. Bidentate phosphine ligands like Xantphos are often effective in these transformations. beilstein-journals.orgnih.gov The reaction requires a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), to facilitate the catalytic cycle. beilstein-journals.org
The general protocol involves reacting the halogenated 6-(trifluoromethoxy)naphthalene with an ammonia surrogate or a protected amine in the presence of the palladium catalyst, ligand, and base in an appropriate solvent like dioxane or toluene (B28343) under an inert atmosphere. beilstein-journals.orgacs.org These methods are prized for their functional group tolerance and generally mild reaction conditions, making them applicable to complex molecule synthesis. rsc.org Palladium-catalyzed amination has been successfully applied to chloromethylnaphthalene derivatives, demonstrating its utility on the naphthalene scaffold. acs.org
Convergent Synthetic Routes to this compound
Convergent synthesis is a strategy that involves preparing separate fragments of a target molecule and then coupling them together in the final stages. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step from a single starting material.
Step-by-Step Construction Strategies
A convergent, step-by-step approach to this compound would involve the independent synthesis of a functionalized naphthalene core, followed by the introduction of the amine group. One such strategy could begin with the construction of the 6-(trifluoromethoxy)naphthalene skeleton. This might be achieved through multi-step sequences such as benzannulation reactions, which build the naphthalene ring system from simpler precursors.
Once the 6-(trifluoromethoxy)naphthalene core is established with a suitable functional group at the 2-position (such as a halogen or hydroxyl group), the final amination step can be performed. This key step would utilize one of the advanced methodologies described previously:
From a Halide: Synthesis of 2-bromo-6-(trifluoromethoxy)naphthalene followed by a palladium-catalyzed Buchwald-Hartwig amination.
From a Hydroxyl Group: Preparation of 6-(trifluoromethoxy)naphthalen-2-ol followed by a Bucherer reaction. mdpi.com
One-Pot and Cascade Reactions in Amino-Naphthalene Synthesis
To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and cascade reactions are highly desirable. In a one-pot synthesis, multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step triggers the next.
The synthesis of substituted naphthalenes can be achieved through such elegant processes. For example, cascade strategies involving multiple aryne species have been developed for the rapid construction of naphthalene products. acs.org Similarly, one-pot methods for synthesizing functionalized benzimidazoles from naphthalene-1,8-diamine demonstrate the power of cascade reactions in building complex structures on a naphthalene core. organic-chemistry.org
For the specific synthesis of amino-naphthalenes, one-pot procedures have been developed for compounds like 1-aminoalkyl-2-naphthols via multi-component reactions. ijcmas.comorientjchem.org A hypothetical one-pot synthesis of this compound might involve the in situ generation of a reactive naphthalene intermediate that is immediately trapped by an aminating agent, thereby constructing the final product in a single, efficient operation.
Stereoselective Synthesis Considerations for Alpha-Trifluoromethyl Amines
While this compound is an achiral aryl amine, the broader class of organofluorine compounds includes chiral α-trifluoromethyl amines. These molecules contain a stereocenter at the carbon atom bearing both the trifluoromethyl group and the amino group. The stereochemistry of these compounds can be critical for their biological activity, making their enantioselective synthesis an important area of research. acs.orgnih.gov The α-trifluoromethylamino group is a valuable motif in medicinal chemistry, often serving as a proteolysis-resistant surrogate for an amide. duke.edu
Catalytic Asymmetric Approaches in Fluoroamine Synthesis
The development of catalytic enantioselective methods to prepare α-trifluoromethyl amines is a significant challenge. acs.orgnih.gov Several powerful strategies have emerged to address this.
One common approach is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. acs.orgnih.gov Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can deliver a hydride to one face of the imine, leading to the preferential formation of one enantiomer of the resulting amine.
Another strategy involves the nucleophilic addition of various carbon-based nucleophiles to trifluoromethyl imines. acs.orgnih.gov The use of chiral catalysts or chiral auxiliaries can control the stereochemical outcome of these additions. For example, biocatalytic strategies using engineered enzymes, such as cytochrome c, have been developed for the asymmetric N-H carbene insertion to produce chiral α-trifluoromethyl amino esters with high enantioselectivity. nih.gov
Furthermore, innovative methods using gem-difluoroazadienes as building blocks have been demonstrated. In this approach, a palladium-catalyzed cross-coupling generates benzylic amine products containing an α-CF₃ group. duke.edu These catalytic asymmetric approaches are crucial for accessing single-enantiomer α-CF₃ amines, which are highly sought-after in drug discovery. nih.gov
Table 2: Selected Catalytic Asymmetric Methods for α-Trifluoromethyl Amine Synthesis
| Method | Substrate Type | Key Features |
|---|---|---|
| Ketimine Reduction | Trifluoromethyl-substituted imine | Catalytic enantioselective reduction using a chiral catalyst. acs.orgnih.gov |
| Biocatalytic N-H Insertion | Aryl amine and diazo-trifluoropropanoate | Engineered enzyme (e.g., Cytochrome c) provides high yield and enantioselectivity. nih.gov |
| Vicinal Fluoro-functionalization | gem-difluoroazadiene | Palladium-catalyzed cross-coupling with aryl iodides. duke.edu |
| Nucleophilic Addition | Trifluoromethyl imine | Stereoselective addition of nucleophiles controlled by chiral catalysts or auxiliaries. acs.orgnih.gov |
Chemical Reactivity and Reaction Mechanisms of 6 Trifluoromethoxy Naphthalen 2 Amine
Reactivity of the Amine Functionality
The primary amine group at the C2 position is a dominant feature of the molecule's chemistry, largely defining its nucleophilic character and its powerful influence on the aromatic system.
Nucleophilic Characteristics and Associated Reactions
Common reactions stemming from the amine's nucleophilicity include N-alkylation, N-acylation, and sulfonylation. For instance, in N-acylation, the amine can attack an acyl halide or anhydride (B1165640) to form a stable amide linkage. This reaction is often a precursor step in more complex syntheses, as the resulting amide can serve as a directing group for other transformations.
Table 1: Representative Nucleophilic Reactions of the Amine Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Acylation | Acetyl Chloride | N-(6-(trifluoromethoxy)naphthalen-2-yl)acetamide |
| N-Alkylation | Methyl Iodide | N-methyl-6-(trifluoromethoxy)naphthalen-2-amine |
Imine Formation and Subsequent Transformations
As a primary amine, 6-(Trifluoromethoxy)naphthalen-2-amine readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This condensation reaction is typically catalyzed by mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com
The mechanism proceeds through several key steps:
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com
Proton Transfer: A proton is transferred to form a neutral intermediate called a carbinolamine. libretexts.org
Protonation: The carbinolamine's hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). libretexts.orglumenlearning.com
Elimination: The lone pair on the nitrogen assists in the elimination of water, forming a positively charged iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen to yield the final, neutral imine product. lumenlearning.comyoutube.com
These resulting imines are versatile intermediates. They can be hydrolyzed back to the parent amine and carbonyl compound or can undergo transformations such as reduction. The C=N double bond of the imine can be reduced using agents like sodium borohydride (B1222165) to yield a stable secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination.
Electrophilic Aromatic Substitution on the Amine-Substituted Ring
The amine group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org In the case of this compound, the amine at the C2 position directs incoming electrophiles to the C1 (ortho) and C3 (ortho) positions.
The trifluoromethoxy group (-OCF₃) is strongly deactivating due to the high electronegativity of the fluorine atoms, which pull electron density away from the ring via a strong inductive effect. Despite the oxygen's lone pairs, this inductive withdrawal dominates, making the ring it is attached to less reactive toward electrophiles. Consequently, electrophilic substitution will occur almost exclusively on the amine-substituted ring.
The directing effects are summarized below:
-NH₂ at C2: Strongly activating; directs to C1 and C3.
-OCF₃ at C6: Strongly deactivating on its own ring.
Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation will predominantly yield a mixture of 1- and 3-substituted products on the amine-bearing ring. The ratio of these products can be influenced by steric factors, with the less hindered C3 position sometimes being favored over the C1 position, which is adjacent to the periposition C8 hydrogen. acs.org
Reactivity of the Naphthalene (B1677914) Ring System
The fused-ring structure of naphthalene imparts reactivity that is distinct from that of benzene (B151609). It is generally more reactive towards electrophiles, and substitution patterns are governed by the stability of the reaction intermediates. libretexts.org
Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution: Unsubstituted naphthalene preferentially undergoes electrophilic attack at the C1 (or α) position because the corresponding arenium ion intermediate is better stabilized by resonance. wordpress.compearson.com In this intermediate, the aromaticity of one of the rings can be preserved across more resonance structures compared to attack at the C2 (or β) position. libretexts.orgwordpress.com
For this compound, this inherent preference is overridden by the powerful directing effect of the C2-amine group. As discussed in section 3.1.3, the amine's activating nature funnels the reaction toward the ring it occupies, specifically to the C1 and C3 positions. Substitution on the second ring is negligible.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position of Attack | Directing Group Influence | Stability of Intermediate | Predicted Outcome |
|---|---|---|---|
| C1 | ortho to activating -NH₂ | High (resonance stabilized) | Major Product |
| C3 | ortho to activating -NH₂ | High (resonance stabilized) | Major Product |
| C4 | para to activating -NH₂ | Moderate | Minor/No Product |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common and requires a highly electron-deficient aromatic ring, typically with a good leaving group (e.g., a halide). The trifluoromethoxy group is a strong electron-withdrawing group, which does make the ring it is attached to (at positions C5, C6, C7, C8) more susceptible to nucleophilic attack. However, in the absence of a suitable leaving group, forcing conditions would be required for such a reaction to occur.
Directed C-H Functionalization Strategies
Modern synthetic chemistry increasingly utilizes directing groups to achieve regioselective C-H functionalization, a powerful tool for molecular construction. snnu.edu.cnresearchgate.net The amine functionality of this compound, or more commonly its acylated amide derivative, can serve as an effective directing group in transition-metal-catalyzed reactions. nih.gov
By coordinating to a metal catalyst (such as palladium, rhodium, or ruthenium), the amide group can direct the functionalization of a C-H bond at its ortho position. nih.gov For the 2-amido group on the naphthalene scaffold, this would selectively activate the C-H bonds at the C1 and C3 positions. This strategy allows for the precise installation of various functional groups, including aryl, alkyl, or heteroatom substituents, under controlled conditions. The choice between C1 and C3 functionalization can often be tuned by the specific catalyst, ligands, and reaction conditions employed. researchgate.netresearchgate.net This approach offers a highly efficient and regioselective alternative to classical electrophilic aromatic substitution. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
The amino group of this compound serves as a functional handle for various transition metal-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. While the amine itself can be used in some coupling reactions, it is often converted to other functional groups like halides or triflates to broaden its reactivity. These reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations, are instrumental in synthesizing a diverse range of derivatives. nih.govnih.govwikipedia.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov
For instance, the diazonium salt derived from this compound can be transformed into various halides (e.g., iodo, bromo, chloro derivatives) via Sandmeyer-type reactions. These halogenated naphthalenes are excellent substrates for palladium-catalyzed cross-coupling reactions.
Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Aryl Substrate | Coupling Partner | Catalyst/Ligand | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Aryl Halide/Triflate | Organoboron Reagent | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Biaryl compounds |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Amine | Pd(0)/Pd(II) with phosphine (B1218219) ligands | Aryl amines |
| Heck Coupling | Aryl Halide/Triflate | Alkene | Pd(0) complexes | Substituted alkenes |
This table provides a generalized overview of common cross-coupling reactions applicable to derivatives of this compound.
The electronic nature of the trifluoromethoxy group plays a significant role in the efficiency of these catalytic cycles, particularly influencing the oxidative addition step. nih.govresearchgate.net
Influence of the Trifluoromethoxy Group on Reactivity
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, primarily due to the intense inductive effect (-I) of the highly electronegative fluorine atoms. numberanalytics.comnumberanalytics.com This effect significantly reduces the electron density of the naphthalene ring system. reddit.comresearchgate.netrsc.orgnih.gov Consequently, the -OCF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions such as nitration, halogenation, and Friedel-Crafts reactions more difficult compared to unsubstituted naphthalene. minia.edu.eg
Despite the oxygen's lone pairs, the resonance donation (+M effect) is weak and overshadowed by the strong inductive withdrawal. reddit.com In this compound, the strongly activating, ortho-, para-directing amino group (-NH₂) opposes the deactivating nature of the -OCF₃ group. The ultimate reactivity and regioselectivity in electrophilic substitutions are determined by the interplay of these two opposing electronic influences. wikipedia.orglibretexts.org
The trifluoromethoxy group can influence and participate in radical reactions. nih.govresearchgate.netrsc.org The electron-deficient nature of the trifluoromethoxylated aromatic ring can affect its reactivity towards radical species. rsc.orgrsc.org For example, in radical nucleophilic aromatic substitution (SRN1) reactions, the -OCF₃ group can stabilize the intermediate radical anion, thereby facilitating the reaction. ccspublishing.org.cnresearchgate.net The generation of trifluoromethoxy radicals (•OCF₃) from various precursors is a known method for the trifluoromethoxylation of arenes, highlighting the group's involvement in radical chemistry. nih.govacs.org
Mechanistic Investigations of Key Reactions
While specific mechanistic studies on this compound are not extensively detailed in the literature, the reaction pathways can be inferred from the well-established principles of organic chemistry and studies on analogous compounds.
Nucleophilic Substitution (SN1 and SN2): Direct nucleophilic substitution on the aromatic ring is generally not feasible. khanacademy.orgleah4sci.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.com However, if the amine is converted into a diazonium salt, it becomes an excellent leaving group. Subsequent nucleophilic attack on the naphthalene ring can occur. An SN1-type mechanism involving the formation of an aryl cation is generally disfavored, particularly with the presence of the strongly deactivating -OCF₃ group.
Addition-Elimination (SNAr): Nucleophilic aromatic substitution via an addition-elimination mechanism typically requires the presence of strong electron-withdrawing groups and a good leaving group. While the -OCF₃ group is electron-withdrawing, the amine itself is not a suitable leaving group for a typical SNAr reaction.
Electrophilic Aromatic Substitution: The mechanism for electrophilic attack on the substituted naphthalene ring proceeds through the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). The regiochemical outcome is dictated by the directing effects of the existing substituents. The activating amino group directs incoming electrophiles to the ortho and para positions (C1 and C3), while the deactivating trifluoromethoxy group directs to the meta positions (C5 and C7). The powerful activating effect of the amine group is expected to dominate, leading to substitution primarily at the C1 and C3 positions.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NH₂ | C2 | Activating (+M > -I) | Ortho, Para (to C1, C3) |
| -OCF₃ | C6 | Deactivating (-I > +M) | Meta (to C5, C7) |
Transition State Analysis in Naphthalene Functionalization
The regioselectivity and efficiency of functionalizing the this compound core are dictated by the energy barriers of the transition states for various reaction pathways. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these transition states and understanding the underlying electronic and steric factors that govern reactivity.
The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, while the amine group (-NH2) is a strong electron-donating group. The interplay of these substituents on the naphthalene ring creates a unique electronic landscape. The amine group activates the ring towards electrophilic substitution, primarily at the ortho and para positions relative to it. However, the strong electron-withdrawing nature of the trifluoromethoxy group deactivates the ring, making functionalization more challenging compared to unsubstituted or solely electron-donor substituted naphthalenes.
Computational studies on related substituted aromatic systems provide insights into the likely transition states for reactions such as palladium-catalyzed cross-coupling. In a typical Buchwald-Hartwig amination, a key step is the oxidative addition of an aryl halide to a palladium(0) complex. DFT calculations have shown that the energy barrier for this step is influenced by the electronic properties of the aryl halide. For this compound, if it were to act as the amine coupling partner, its nucleophilicity would be a critical factor. Conversely, if a halide were present on the naphthalene ring, the electron-withdrawing trifluoromethoxy group would generally facilitate oxidative addition.
The subsequent steps of the catalytic cycle, including transmetalation and reductive elimination, also involve distinct transition states whose energies are influenced by the steric and electronic properties of the ligands on the metal catalyst and the substituents on the naphthalene ring. For instance, bulky ligands can favor reductive elimination, the final step that forms the C-N bond, by creating a more sterically crowded metal center.
Table 1: Hypothetical Relative Energy Barriers for Electrophilic Aromatic Substitution on this compound based on Electronic Effects
| Position of Substitution | Predicted Relative Energy Barrier | Rationale |
| C1 | Low | Activated by the C2-amine group (ortho). |
| C3 | Low | Activated by the C2-amine group (ortho). |
| C4 | High | Less activated by the C2-amine group (meta). |
| C5 | Moderate | Influenced by both the deactivating -OCF3 and activating -NH2 groups. |
| C7 | High | Deactivated by the C6--OCF3 group (ortho). |
| C8 | Moderate | Deactivated by the C6--OCF3 group (meta). |
Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual energy barriers would require specific DFT calculations for each reaction.
Role of Catalysis in Modulating Reaction Pathways and Selectivity
Catalysis is indispensable for achieving controlled and selective functionalization of complex molecules like this compound. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, play a crucial role in activating otherwise inert C-H bonds and in facilitating cross-coupling reactions.
In the context of palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, the choice of ligand is paramount in controlling the reaction's outcome. wikipedia.orglibretexts.org Bulky, electron-rich phosphine ligands are commonly employed to enhance the catalytic activity of palladium. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.orglibretexts.org The steric bulk of the ligand can also influence the regioselectivity of the reaction by sterically hindering approach to certain positions on the naphthalene ring.
For instance, in a hypothetical C-H arylation of this compound, a palladium catalyst with a carefully chosen ligand could direct the arylation to a specific C-H bond. The amine group can act as a directing group, coordinating to the metal center and bringing the catalyst into proximity with the C1 or C3 C-H bonds. The trifluoromethoxy group, being electronically withdrawing, can also influence the acidity of adjacent C-H bonds, potentially directing metallation to the C5 or C7 positions under certain catalytic conditions.
The selectivity of a catalytic reaction can be fine-tuned by modifying the catalyst system, including the metal center, the ligands, and the reaction conditions (e.g., solvent, temperature, and additives). This modulation of the catalytic system alters the energy landscape of the reaction, favoring one transition state over others and thus leading to a specific product isomer.
Table 2: Influence of Ligand Properties on Buchwald-Hartwig Amination
| Ligand Property | Effect on Catalytic Cycle | Impact on Selectivity and Yield |
| Electron-donating | Facilitates oxidative addition by increasing electron density on the palladium center. | Generally increases reaction rates and yields. |
| Steric Bulk | Promotes reductive elimination by destabilizing the palladium(II) intermediate. Can influence regioselectivity by blocking certain reaction sites. | Can improve yields by preventing catalyst decomposition and can be used to control which isomer is formed. |
| Bite Angle (for bidentate ligands) | Affects the geometry of the palladium complex, influencing the ease of oxidative addition and reductive elimination. | Can significantly impact reaction efficiency and selectivity. |
The development of highly specialized ligands has been a key driver in expanding the scope and utility of catalytic C-N bond-forming reactions. dntb.gov.ua The rational design of ligands, often guided by computational studies, allows for the precise control of reaction pathways, enabling the synthesis of complex substituted naphthalenes with high selectivity. researchgate.net
Derivatization and Further Functionalization Strategies for 6 Trifluoromethoxy Naphthalen 2 Amine
Amine Derivatization for Advanced Spectroscopic and Chromatographic Applications
The primary amine group is the most readily derivatizable functionality in 6-(trifluoromethoxy)naphthalen-2-amine. Its modification is a common strategy to improve analytical performance, particularly in spectroscopic and chromatographic techniques, by enhancing sensitivity, volatility, and thermal stability. iu.edujfda-online.com
For sensitive detection in bioanalytical analyses, the primary amine can be reacted with fluorogenic reagents to form highly fluorescent derivatives. nih.gov This process, known as fluorescent labeling or tagging, is essential for applications requiring trace-level quantification. A prominent example is the reaction with naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a cyanide source, which yields a fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivative. nih.gov This derivatization significantly enhances fluorescence quantum yield, allowing for ultrasensitive detection. nih.gov
Other classic fluorescent labeling reagents can also be employed for the derivatization of primary amines. These reagents typically contain a reactive group that forms a stable covalent bond with the amine and a fluorophore moiety. The choice of reagent can be tailored based on the desired excitation and emission wavelengths, quantum yield, and the chemical environment of the analysis.
| Reagent | Abbreviation | Reactive Group | Typical Excitation/Emission (nm) | Key Features |
|---|---|---|---|---|
| Naphthalene-2,3-dicarboxaldehyde (+CN-) | NDA | Aldehydes | ~420 / ~490 | Forms highly fluorescent cyanobenz[f]isoindole (CBI) products. nih.gov |
| Dansyl Chloride | Dns-Cl | Sulfonyl Chloride | ~340 / ~520 | Forms stable sulfonamides; fluorescence is highly sensitive to solvent polarity. |
| Fluorescein Isothiocyanate | FITC | Isothiocyanate | ~495 / ~520 | High quantum yield; widely used in biological applications. |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | NHS Ester | ~250 / ~395 | Commonly used for amino acid analysis, forms stable urea (B33335) derivatives. |
Acylation and alkylation are fundamental derivatization techniques used to modify the properties of primary amines, often to enhance their performance in gas chromatography-mass spectrometry (GC-MS). iu.edujfda-online.com These reactions replace the active hydrogens on the amine, thereby increasing molecular weight, improving thermal stability, and reducing polarity, which leads to better chromatographic peak shape and resolution. jfda-online.com
Acylation involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form a stable amide. iu.edu Fluorinated anhydrides, like trifluoroacetic anhydride (TFAA), are frequently used because they produce derivatives that are highly responsive to electron capture detection (ECD) in GC. jfda-online.comshimadzu.com
Alkylation introduces an alkyl group onto the amine. While less common for primary aromatic amines in routine derivatization compared to acylation, specific alkylating agents can be used to generate secondary or tertiary amines, altering the compound's basicity and lipophilicity.
| Reaction Type | Reagent | Abbreviation | Product | Primary Application |
|---|---|---|---|---|
| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Enhances volatility and detection for GC-MS. iu.edushimadzu.com |
| Acylation | Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionamide | Improves chromatographic efficiency and ECD sensitivity. jfda-online.comnih.gov |
| Acylation | Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyramide | Creates highly sensitive derivatives for GC-ECD analysis. jfda-online.com |
| Alkylation | Dimethylformamide-dimethyl acetal | DMF-DMA | N,N-dimethylformamidine | An alkylating agent used for forming derivatives of primary amines. iu.edu |
Functionalization of the Naphthalene (B1677914) Scaffold
Beyond derivatization of the amine group, the aromatic naphthalene core of this compound serves as a scaffold for further functionalization. ijpsjournal.comekb.eg Such modifications can introduce new chemical properties or serve as handles for constructing more elaborate molecular structures.
The introduction of new substituents onto the naphthalene ring is governed by the directing effects of the existing amine and trifluoromethoxy groups. The amine (-NH2) is a powerful activating, ortho-, para-directing group, while the trifluoromethoxy (-OCF3) group is a deactivating, para-directing group. nih.gov In electrophilic aromatic substitution reactions, the strong activating effect of the amine group will dominate, directing incoming electrophiles primarily to the positions ortho to the amine (positions 1 and 3).
For instance, in the related compound 2-acetylaminonaphthalene, fluorination with trifluoromethyl hypofluorite (B1221730) occurs at the 1-position. Similar regioselectivity can be expected for other electrophilic reactions such as halogenation, nitration, or Friedel-Crafts reactions on this compound or its N-acylated derivatives. The N-acylation is often used to moderate the reactivity of the amine and prevent side reactions. Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the electron-rich naphthalene ring, although the deactivating nature of the trifluoromethoxy group and potential for catalyst coordination with the amine must be considered. organic-chemistry.orgyoutube.comyoutube.com
Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, can be used to construct complex polycyclic aromatic systems from the naphthalene core. Modern synthetic methods, particularly those catalyzed by transition metals, offer powerful tools for this purpose.
The primary amine group can serve as an effective directing group in C-H activation/annulation cascades. For example, ruthenium(II)-catalyzed [5+1] annulation reactions between 2-arylanilines (which have a structural motif similar to the subject compound) and cyclopropenones have been developed to construct phenanthridine (B189435) scaffolds, using the free amine as an internal directing group. rsc.org This type of strategy could potentially be applied to this compound to build novel, extended heterocyclic systems. Similarly, rhodium-catalyzed annulation reactions are widely used for the synthesis of polycyclic compounds and could be adapted for the functionalization of the naphthalene scaffold. acs.org The Robinson annulation is another classic method for forming a new six-membered ring, which could be explored with suitable precursors derived from the naphthalene core. ias.ac.in
Selective Transformations of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF3) group is known for its high chemical stability, a consequence of the strong carbon-fluorine bonds. mdpi.com This robustness makes it an attractive substituent in medicinal chemistry for enhancing metabolic stability and modulating electronic properties. mdpi.com Consequently, selective transformations of the -OCF3 group itself are challenging and less common than modifications to other parts of the molecule.
While direct, selective cleavage or transformation of the C-O or C-F bonds within the trifluoromethoxy group under mild conditions is difficult, research into the reactivity of the related trifluoromethyl (-CF3) group provides some insights. researchgate.net Methodologies have been developed for the selective C-F bond functionalization and defluorination of aromatic trifluoromethyl groups, often requiring specific directing groups or harsh reagents. researchgate.netresearchgate.net For the trifluoromethoxy group, such transformations are even more challenging due to the influence of the adjacent oxygen atom. nih.gov Currently, the -OCF3 group is typically incorporated as a complete unit and is valued more for its inertness than its reactivity. It generally remains intact during functionalization reactions targeting the amine or the naphthalene ring.
Computational Chemistry and Theoretical Investigations of 6 Trifluoromethoxy Naphthalen 2 Amine
Electronic Structure Analysis
The analysis of the electronic structure forms the foundation for understanding the molecule's behavior. By employing a suite of computational tools, a detailed picture of electron distribution, orbital energies, and bonding characteristics can be constructed.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-(Trifluoromethoxy)naphthalen-2-amine, DFT calculations are typically performed to determine its optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles.
A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netresearchgate.net These calculations yield the molecule's lowest energy conformation. The trifluoromethoxy (-OCF3) group, being strongly electron-withdrawing, and the amine (-NH2) group, which is electron-donating, significantly influence the electronic distribution across the naphthalene (B1677914) core. researchgate.net DFT provides a quantitative measure of these effects on the geometry and electronic properties of the molecule. nih.gov The agreement between DFT-calculated parameters and experimental data, where available for similar structures, is generally excellent. researchgate.net
Table 1: Selected Optimized Geometric Parameters for Naphthalene Derivatives (Illustrative)
| Parameter | Naphthalene (Reference) | 2-Naphthylamine (Illustrative) | 6-Substituted Naphthalene (Illustrative) |
|---|---|---|---|
| C-N Bond Length (Å) | - | ~1.40 | - |
| C-O Bond Length (Å) | - | - | ~1.36 |
| C-C Ring Bonds (Å) | 1.37 - 1.42 | 1.37 - 1.43 | 1.37 - 1.43 |
| N-H Bond Length (Å) | - | ~1.01 | - |
| C-F Bond Length (Å) | - | - | ~1.34 |
Note: Data are illustrative, based on typical values from DFT calculations on similar molecules.
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.ba
For this compound, the electron-donating amine group is expected to raise the energy of the HOMO, while the strongly electron-withdrawing trifluoromethoxy group will lower the energy of the LUMO. rsc.org This combined effect leads to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting higher reactivity. rsc.orgresearchgate.net The HOMO is predicted to be localized primarily over the naphthalene ring and the amine group, whereas the LUMO would also be distributed across the aromatic system but with significant contribution from the region near the trifluoromethoxy substituent. This distribution pinpoints the regions most susceptible to electrophilic and nucleophilic attack. youtube.com
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.15 | -1.33 | 4.82 |
| 2-Naphthylamine | -5.50 | -1.30 | 4.20 |
| This compound | -5.75 | -1.85 | 3.90 |
Note: Values are hypothetical and for illustrative purposes, based on established substituent effects. rsc.org
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP is mapped onto the molecule's surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-poor), with intermediate potentials shown in green and yellow. walisongo.ac.id
In the MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic attack. The oxygen atom of the trifluoromethoxy group would also exhibit negative potential. The aromatic naphthalene ring itself represents an electron-rich π-system, also susceptible to electrophiles. Conversely, the hydrogen atoms of the amine group and the region around the highly electronegative fluorine atoms would exhibit positive potential (blue), identifying them as sites for potential nucleophilic interaction. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. faccts.de It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. wisc.eduresearchgate.net
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N5 | π* (C1-C2) | ~15.5 | π-conjugation |
| LP (1) N5 | π* (C3-C4) | ~18.2 | π-conjugation |
| LP (2) O7 | σ* (C6-C11) | ~3.1 | Hyperconjugation |
| π (C1-C2) | π* (C3-C4) | ~22.0 | Intramolecular charge transfer |
Note: Donor/acceptor orbitals and E(2) values are hypothetical examples illustrating typical NBO analysis results for such a molecule.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive visualization of electron pair localization in a molecule. wikipedia.orgnih.gov ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for covalent bonds and lone pairs. jussieu.frjussieu.fr LOL provides a complementary picture, highlighting regions where orbitals are localized. researchgate.net
For this compound, ELF and LOL analyses would clearly distinguish the core, bonding, and non-bonding electron domains. High localization would be observed for the C-F, C-O, C-N, N-H, and C-H covalent bonds. The lone pairs on the nitrogen and oxygen atoms would also appear as distinct regions of high electron localization. In contrast, the naphthalene ring would exhibit basins of delocalized electrons above and below the plane of the rings, characteristic of its aromatic π-system. researchgate.net
Reactivity Prediction and Mechanistic Elucidation
The insights gained from the electronic structure analyses converge to provide a robust prediction of the molecule's chemical reactivity and help in elucidating potential reaction mechanisms.
The relatively small HOMO-LUMO gap calculated for this compound suggests it is a moderately reactive molecule. pmf.unsa.ba The FMO analysis indicates that the HOMO, rich in electron density from the amine group, makes the molecule a good nucleophile. The MEP map corroborates this, identifying the nitrogen atom and specific carbons on the naphthalene ring as the most probable sites for electrophilic attack. researchgate.net
Conversely, the electron-withdrawing nature of the -OCF3 group creates electron-deficient centers, making the molecule susceptible to nucleophilic substitution reactions, although such reactions on an aromatic ring are generally less favorable without strong activation. The distribution of the LUMO can pinpoint the most likely sites for nucleophilic attack.
By combining these computational tools, one can propose mechanisms for reactions such as electrophilic aromatic substitution. For example, the initial attack of an electrophile would be directed to the electron-rich positions of the naphthalene ring, activated by the -NH2 group. DFT calculations can then be used to model the transition states and intermediates along the proposed reaction pathway to determine the most energetically favorable outcome, thus elucidating the complete reaction mechanism. nih.gov
Computational Studies of Reaction Pathways and Transition States
Computational chemistry serves as an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the exploration of potential energy surfaces and the identification of transient species like transition states. For this compound, theoretical calculations can predict the feasibility of various synthetic routes and reactivity patterns.
One common reaction involving aromatic amines is electrophilic aromatic substitution. Computational models can be used to determine the most likely sites of substitution on the naphthalene ring by calculating the activation energies of the σ-complex intermediates formed during the reaction. nih.govacs.org The presence of the electron-donating amine group (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃) exerts competing influences on the aromatic system, making computational prediction of regioselectivity particularly insightful.
For instance, in a hypothetical electrophilic amination or halogenation reaction, DFT calculations can map out the energy profile. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products. youtube.com A lower activation energy indicates a more favorable reaction pathway. nih.gov
Table 1: Hypothetical Calculated Activation Energies for Electrophilic Bromination at Different Positions of this compound
| Position of Substitution | Relative Activation Energy (kcal/mol) |
| C1 | 15.2 |
| C3 | 18.9 |
| C4 | 20.1 |
| C5 | 16.5 |
| C7 | 17.8 |
| C8 | 19.5 |
Note: Data are hypothetical and for illustrative purposes, based on general principles of electrophilic aromatic substitution on substituted naphthalenes.
The data in Table 1 illustrates how computational methods can quantify the directing effects of the substituents. The amine group strongly activates the ring towards electrophilic attack, particularly at ortho and para positions, while the trifluoromethoxy group deactivates it. The calculations would likely predict that substitution is most favorable at the C1 position, which is ortho to the activating amino group.
Fukui Function Analysis for Nucleophilic and Electrophilic Regions
Fukui function analysis is a concept within Density Functional Theory that helps identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. nih.govbas.bg It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is changed. researchgate.net
The nucleophilic Fukui function (f-) indicates the propensity of a site to be attacked by an electrophile. Regions with a high f- value are electron-rich and act as nucleophiles.
The electrophilic Fukui function (f+) points to sites susceptible to attack by a nucleophile. researchgate.net Regions with a high f+ value are electron-poor and act as electrophiles. researchgate.net
For this compound, the primary amine group is expected to be a significant nucleophilic center. bas.bg The electron density on the naphthalene ring is also modulated by both substituents. The amine group increases electron density, particularly at the ortho (C1, C3) and para (C6, C8, relative to the amine) positions, making them susceptible to electrophilic attack. Conversely, the strongly electron-withdrawing trifluoromethoxy group reduces electron density, creating potential electrophilic sites. researchgate.net
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound
| Atom/Position | Nucleophilic Fukui (f-) | Electrophilic Fukui (f+) |
| N (of NH₂) | 0.185 | 0.021 |
| C1 | 0.112 | 0.035 |
| C2 | 0.015 | 0.089 |
| C3 | 0.098 | 0.041 |
| C5 | 0.055 | 0.065 |
| C6 | 0.020 | 0.105 |
| C (of OCF₃) | 0.008 | 0.150 |
Note: Data are hypothetical and for illustrative purposes, based on theoretical studies of similar aromatic amines and fluorinated compounds. bas.bgresearchgate.net
The hypothetical values in Table 2 suggest that the nitrogen atom is the primary site for electrophilic attack (highest f-). Among the ring carbons, C1 is the most susceptible to electrophiles. The carbon atom of the trifluoromethoxy group is predicted to be the most electrophilic site (highest f+), a common feature in fluorinated compounds. nih.gov
Spectroscopic Property Prediction
Computational methods are extensively used to predict various spectroscopic properties, providing a powerful tool for structure elucidation and interpretation of experimental data.
Theoretical Infrared (IR) and Raman Spectroscopy
Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. By analyzing the nature of these vibrational modes, a complete assignment of the experimental spectra can be achieved. dntb.gov.ua
For this compound, key vibrational modes would include:
N-H stretching of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching above 3000 cm⁻¹.
C=C stretching within the naphthalene ring, usually found in the 1400-1600 cm⁻¹ range.
C-O stretching of the trifluoromethoxy group.
C-F stretching modes, which are typically strong and appear in the 1100-1300 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3485 | 3484 |
| N-H Symmetric Stretch | 3395 | 3396 |
| Aromatic C-H Stretch | 3070 | 3072 |
| N-H Scissoring | 1625 | 1623 |
| Aromatic C=C Stretch | 1590 | 1592 |
| C-O Stretch | 1260 | 1258 |
| C-F Symmetric Stretch | 1180 | 1178 |
Note: Frequencies are hypothetical, based on DFT calculations performed on analogous aromatic amines and trifluoromethoxy-substituted compounds. dntb.gov.uaresearchgate.net
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of NMR chemical shifts is a cornerstone of computational chemistry for structure verification. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). rsc.org
In this compound, the ¹H and ¹³C chemical shifts are influenced by the electronic environment created by the substituents. The electron-donating -NH₂ group generally causes an upfield shift (lower δ) for the ortho and para protons and carbons. In contrast, the electron-withdrawing -OCF₃ group causes a downfield shift (higher δ) for nearby nuclei. researchgate.net ¹⁹F NMR chemical shifts can also be predicted, which is particularly useful for fluorinated compounds. nih.govresearchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 | 6.95 | 108.5 |
| C3 | 7.10 | 119.0 |
| C4 | 7.65 | 128.0 |
| C5 | 7.80 | 125.5 |
| C7 | 7.30 | 115.0 |
| C8 | 7.70 | 129.5 |
| NH₂ | 4.50 (broad) | - |
Note: Data are hypothetical and illustrative, based on known substituent effects on the naphthalene scaffold and general DFT prediction accuracy. researchgate.netmdpi.comacs.org
Theoretical UV-Vis Absorption Spectra and Electronic Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excited states of molecules. mdpi.comnih.gov This allows for the prediction of UV-Vis absorption spectra by determining the wavelengths of maximum absorption (λₘₐₓ), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the naphthalene aromatic system. researchgate.net The presence of the amino (auxochrome) and trifluoromethoxy groups will modulate these transitions, likely causing a bathochromic (red) shift compared to unsubstituted naphthalene. The molecule's "push-pull" nature, with an electron-donating group (-NH₂) and an electron-withdrawing group (-OCF₃), can lead to intramolecular charge transfer (ICT) transitions, which often appear as low-energy, intense absorption bands. mdpi.comresearchgate.net
Table 5: Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | λₘₐₓ (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.54 | 350 | 0.45 |
| S₀ → S₂ | 4.13 | 300 | 0.21 |
| S₀ → S₃ | 4.96 | 250 | 0.88 |
Note: Data are hypothetical and for illustrative purposes, based on TD-DFT studies of substituted naphthalene systems. nih.govmdpi.com
Nonlinear Optical (NLO) Properties
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. rsc.org A key indicator of second-order NLO activity is the first hyperpolarizability (β). doi.org Computational chemistry provides a direct route to calculating this property. researchgate.net
Molecules with a D-π-A (donor-pi-acceptor) structure often exhibit large β values. researchgate.net In this compound, the electron-donating amino group (D) and the electron-withdrawing trifluoromethoxy group (A) are connected via the π-conjugated naphthalene system. This "push-pull" electronic structure facilitates intramolecular charge transfer upon excitation, which is a primary origin of NLO response. mdpi.comnih.gov DFT calculations can quantify the dipole moment (μ) and the components of the hyperpolarizability tensor to predict the molecule's potential as an NLO material. mdpi.com
Table 6: Predicted NLO Properties of this compound
| Property | Predicted Value |
| Dipole Moment (μ) | 4.5 D |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Note: Data are hypothetical and for illustrative purposes, based on computational studies of D-π-A naphthalene derivatives. nih.govmdpi.comaip.org
Conformational Analysis and Tautomerism Studies
Theoretical studies into the conformational landscape and potential tautomeric forms of this compound provide crucial insights into its structural flexibility, stability, and reactivity. While specific experimental data for this compound is not extensively documented in publicly available literature, computational methods can elucidate these properties.
Conformational Analysis: The primary sources of conformational flexibility in this compound are the rotation around the C-O bond of the trifluoromethoxy group and the C-N bond of the amine group, as well as the pyramidal inversion of the amine group itself. Computational modeling, typically employing Density Functional Theory (DFT), can be used to identify stable conformers and the energy barriers between them. researchgate.net
For the trifluoromethoxy group, rotation around the C(6)-O bond can lead to various orientations of the CF3 group relative to the naphthalene ring. These orientations will differ in energy due to steric interactions with neighboring hydrogen atoms. Similarly, rotation around the C(2)-N bond of the amine group can result in different spatial arrangements of the amino hydrogens. It is generally expected that conformers with minimized steric hindrance and favorable electronic interactions will be lower in energy. researchgate.net
An illustrative computational analysis might reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding the compound's behavior in different environments. researchgate.net
Illustrative Conformational Energy Profile:
| Conformer | Dihedral Angle (C5-C6-O-CF3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 0° | 1.5 | 10 |
| B | 60° | 0.5 | 35 |
| C | 120° | 0.0 | 45 |
| D | 180° | 2.0 | 10 |
| Note: This data is illustrative and based on typical findings for similar aromatic ethers. Actual values for this compound would require specific quantum chemical calculations. |
Tautomerism Studies: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the primary tautomeric equilibrium to consider is the amine-imine tautomerism. The existing form is the amine tautomer. An imine tautomer could theoretically exist, for instance, as 6-(trifluoromethoxy)naphthalen-2(1H)-imine, where a proton has migrated from the nitrogen to a carbon atom of the naphthalene ring. asianpubs.orgnih.gov
Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their Gibbs free energies. nih.gov For most aromatic amines, the amine form is significantly more stable than any potential imine tautomers due to the preservation of the aromaticity of the naphthalene ring system. The disruption of this aromaticity in an imine form would incur a substantial energetic penalty. asianpubs.orgnih.gov
Solvent effects can play a role in tautomeric equilibria. Polar protic solvents might stabilize one tautomer over another through hydrogen bonding. nih.govresearchgate.net However, given the high energetic cost of disrupting the naphthalene aromatic system, it is highly probable that the amine tautomer of this compound is the overwhelmingly predominant form in both the gas phase and in solution. asianpubs.orgresearchgate.net
Intermolecular Interactions and Supramolecular Assembly Analysis (e.g., Hirshfeld Surface Analysis)
The study of intermolecular interactions is fundamental to understanding the solid-state properties of this compound, including its crystal packing, melting point, and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov
Intermolecular Interactions: The molecular structure of this compound allows for a variety of intermolecular interactions:
N-H···N and N-H···O Hydrogen Bonds: The amine group can act as a hydrogen bond donor, forming interactions with the nitrogen or oxygen atoms of neighboring molecules.
π-π Stacking: The electron-rich naphthalene ring system can engage in π-π stacking interactions, which are a significant contributor to the crystal packing of aromatic compounds. rsc.org
C-H···π Interactions: Hydrogen atoms attached to the naphthalene ring can interact with the π-system of adjacent molecules.
Halogen Bonds and Other Weak Interactions: The fluorine atoms of the trifluoromethoxy group can participate in various weak interactions, including halogen bonding and dipole-dipole interactions.
The interplay of these forces dictates the supramolecular assembly of the molecules in the solid state, leading to the formation of specific packing motifs like chains, sheets, or three-dimensional networks. nih.govrsc.org
Hirshfeld Surface Analysis: This technique maps the electron density distribution to define a surface around a molecule in a crystal, allowing for the visualization of intermolecular contacts. nih.gov The surface is colored according to different properties, such as d_norm, which highlights regions of close contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov
Illustrative Hirshfeld Surface Analysis Data:
| Contact Type | Contribution (%) | Description |
| O···H / H···O | 35.0 | Represents hydrogen bonding involving the trifluoromethoxy and amine groups. |
| H···H | 30.5 | Arises from contacts between hydrogen atoms on the peripheries of the molecules. |
| C···H / H···C | 12.5 | Indicative of C-H···π interactions and general van der Waals forces. |
| F···H / H···F | 8.0 | Contacts involving the fluorine atoms of the trifluoromethoxy group. |
| C···C | 5.5 | Corresponds to π-π stacking interactions between naphthalene rings. |
| Other | 8.5 | Includes contacts involving nitrogen and other less frequent interactions. |
| Note: This table presents hypothetical data based on analyses of similar organic molecules containing amino and fluoro groups. The actual distribution of contacts would depend on the specific crystal structure of this compound. nih.govnih.gov |
The insights gained from these computational analyses are invaluable for crystal engineering and for understanding how the molecular structure of this compound governs its macroscopic properties. rsc.orgresearchgate.net
Advanced Spectroscopic Characterization Methodologies Applied to 6 Trifluoromethoxy Naphthalen 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For 6-(Trifluoromethoxy)naphthalen-2-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its complex structure.
High-Resolution ¹H NMR Spectroscopy
High-resolution ¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the amine group.
The naphthalene ring system contains six aromatic protons. Their chemical shifts are influenced by the electronic effects of the electron-donating amine (-NH₂) group and the electron-withdrawing trifluoromethoxy (-OCF₃) group. The amine group typically shifts ortho and para protons upfield (to lower ppm values), while the trifluoromethoxy group shifts them downfield (to higher ppm values). The protons will appear as a series of doublets and multiplets due to spin-spin coupling with neighboring protons. The amine protons are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. Predicted data is based on established principles and data from analogous naphthalene derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~7.0-7.2 | d (doublet) | J ≈ 2.0-2.5 |
| H-3 | ~6.9-7.1 | dd (doublet of doublets) | J ≈ 8.5-9.0, 2.0-2.5 |
| H-4 | ~7.6-7.8 | d (doublet) | J ≈ 8.5-9.0 |
| H-5 | ~7.4-7.6 | d (doublet) | J ≈ 2.5 |
| H-7 | ~7.2-7.4 | dd (doublet of doublets) | J ≈ 9.0, 2.5 |
| H-8 | ~7.7-7.9 | d (doublet) | J ≈ 9.0 |
| -NH₂ | ~3.5-5.0 | br s (broad singlet) | N/A |
¹³C NMR Spectroscopy with Decoupling Techniques
¹³C NMR spectroscopy, typically performed with proton decoupling, reveals the number of unique carbon environments in the molecule. This compound has 11 distinct carbon signals: 10 for the naphthalene ring and one for the trifluoromethoxy group. The chemical shifts are influenced by the attached substituents. The carbon atom attached to the trifluoromethoxy group (C-6) and the amine group (C-2) will be significantly affected. The trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. Predicted data is based on established principles and data from analogous naphthalene derivatives. acs.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~105-110 |
| C-2 | ~145-150 |
| C-3 | ~118-122 |
| C-4 | ~128-132 |
| C-4a | ~126-130 |
| C-5 | ~115-120 |
| C-6 | ~148-152 |
| C-7 | ~120-124 |
| C-8 | ~129-133 |
| C-8a | ~133-137 |
| -OCF₃ | ~120-124 (quartet, ¹JCF ≈ 255-260 Hz) |
¹⁹F NMR Spectroscopy for Trifluoromethoxy Group Diagnostics
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. azom.com For this compound, this method is diagnostic for the -OCF₃ group. The spectrum is expected to show a single sharp signal, a singlet, as there are no other fluorine atoms nearby to cause coupling. The chemical shift of the trifluoromethoxy group is typically found in a characteristic region, generally between -57 and -60 ppm relative to a CFCl₃ standard. azom.comspectrabase.comnih.gov This provides unambiguous confirmation of the presence of this functional group.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)
To definitively assign the complex ¹H and ¹³C NMR signals of substituted naphthalenes, two-dimensional (2D) NMR techniques are essential. tandfonline.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the same aromatic ring (e.g., H-3 with H-4, H-7 with H-8), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the signals of the protonated carbons in the naphthalene ring (C-1, C-3, C-4, C-5, C-7, C-8).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular structure. For instance, the H-5 and H-7 protons would show correlations to the carbon of the trifluoromethoxy group (C-6), and the H-1 and H-3 protons would show correlations to the amine-bearing carbon (C-2).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can help to confirm assignments by showing spatial relationships, for example, between H-1 and H-8 across the peri-positions of the naphthalene core.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum for this compound would display characteristic bands confirming its key functional groups. nist.gov
N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic medium-intensity absorption bands in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹. vscht.cz
C=C Stretching: Aromatic ring carbon-carbon stretching vibrations produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org
C-O Stretching: The C-O stretching of the trifluoromethoxy ether linkage is expected to produce a strong band in the 1250-1300 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bonds of the -CF₃ group give rise to very strong and characteristic absorption bands, typically in the 1100-1200 cm⁻¹ range.
N-H Bending: The scissoring motion of the primary amine group typically results in a medium to strong band around 1590-1650 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring will appear in the 700-900 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern on the aromatic rings. vscht.cz
Table 3: Characteristic FT-IR Absorption Bands for this compound. Data is based on established functional group correlation tables. nist.govvscht.czlibretexts.org
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium-Weak |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |
| C-O Stretch | Aryl-O-CF₃ | 1250 - 1300 | Strong |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1200 | Very Strong |
| C-H Out-of-Plane Bend | Substituted Aromatic | 700 - 900 | Strong |
Vibrational Mode Assignments Related to Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its fundamental vibrational modes. wikipedia.org While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of homo-nuclear bonds and symmetric stretches. wikipedia.org The assignments for this compound are based on established data for naphthalen-2-amine, naphthalene, and compounds containing the trifluoromethoxy group. nih.govbenthamopen.comresearchgate.net
The key functional groups in this compound are the amino (-NH₂) group, the naphthalene core, and the trifluoromethoxy (-OCF₃) group.
Amino (-NH₂) Group Vibrations: The primary amine group exhibits characteristic stretching and bending modes. The asymmetric and symmetric N-H stretching vibrations are expected in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively. The N-H scissoring (bending) mode typically appears with strong intensity in the IR spectrum around 1600-1630 cm⁻¹. Other deformations, such as rocking and wagging modes, occur at lower frequencies.
Naphthalene Core Vibrations: The aromatic C-H stretching vibrations of the naphthalene ring are anticipated just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic rings produce a series of bands in the 1450-1620 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations give rise to signals in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
Trifluoromethoxy (-OCF₃) Group Vibrations: The -OCF₃ group is characterized by very strong C-F stretching vibrations. Due to the three fluorine atoms, these modes are typically observed as intense, broad bands in the IR spectrum between 1100 and 1300 cm⁻¹. benthamopen.comcdnsciencepub.com Specifically, the asymmetric C-F stretching is found at higher wavenumbers (around 1280-1240 cm⁻¹), while the symmetric stretching appears at a lower frequency (around 1190-1150 cm⁻¹). nih.gov The C-O stretching vibration associated with the ether linkage is also prominent, often located in the 1050-1150 cm⁻¹ range.
| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| 3400-3500 | Asymmetric N-H Stretch | -NH₂ | Medium | Weak |
| 3300-3400 | Symmetric N-H Stretch | -NH₂ | Medium | Weak |
| 3000-3100 | Aromatic C-H Stretch | Naphthalene | Medium-Weak | Strong |
| 1600-1630 | N-H Scissoring (Bend) | -NH₂ | Strong | Medium |
| 1450-1620 | Aromatic C=C Stretch | Naphthalene | Medium-Strong | Strong |
| 1240-1280 | Asymmetric C-F Stretch | -OCF₃ | Very Strong | Medium |
| 1150-1190 | Symmetric C-F Stretch | -OCF₃ | Very Strong | Weak |
| 1050-1150 | Ar-O Stretch | Ar-OCF₃ | Strong | Medium |
| 700-900 | Aromatic C-H Out-of-Plane Bend | Naphthalene | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, these transitions are typically of the π → π* type, involving the delocalized electrons of the naphthalene ring system.
The parent chromophore, naphthalen-2-amine, exhibits characteristic absorption bands. In alcohol, its spectrum shows maxima (λ_max) at approximately 236 nm, 280 nm, 292 nm, and 340 nm. nih.govnist.gov The introduction of substituents onto this core structure modifies the electronic properties and, consequently, the absorption spectrum. The amino (-NH₂) group acts as an auxochrome, an electron-donating group that, through resonance with the aromatic ring, tends to shift the absorption bands to longer wavelengths (a bathochromic or red shift). Conversely, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This push-pull electronic character, with an electron-donating group at one end of the conjugated system and an electron-withdrawing group at the other, can lead to significant intramolecular charge transfer (ICT) upon excitation, often resulting in a pronounced bathochromic shift of the longest-wavelength absorption band.
Solvatochromism is the phenomenon where the position of a molecule's absorption or emission band changes with the polarity of the solvent. wikipedia.org This effect arises because solvents of different polarities can stabilize the ground state and the excited state of the solute molecule to different extents. wikipedia.org
For a push-pull molecule like this compound, the excited state is expected to be significantly more polar than the ground state due to the charge transfer character. mdpi.com Therefore, polar solvents will stabilize the excited state more effectively than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (bathochromic shift) as solvent polarity increases. wikipedia.org This is known as positive solvatochromism. wikipedia.orgmdpi.com
The analysis of solvatochromism provides valuable insight into the nature of the excited state. By measuring the UV-Vis spectrum in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar methanol), the change in λ_max can be correlated with solvent polarity parameters, confirming the charge-transfer nature of the electronic transition. nih.gov
| Solvent | Typical Polarity | Expected λ_max Shift (Relative to Non-Polar) | Phenomenon |
|---|---|---|---|
| Hexane | Non-Polar | Baseline (Shortest λ_max) | Positive Solvatochromism |
| Dichloromethane | Intermediate Polarity | Bathochromic (Red) Shift | |
| Methanol | Polar Protic | Largest Bathochromic (Red) Shift |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its measured mass. For this compound (C₁₁H₈F₃NO), HRMS can readily distinguish its exact mass from other potential compounds with the same nominal mass but different elemental compositions.
When analyzed using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be observed primarily as the protonated molecular ion, [M+H]⁺. The theoretical monoisotopic mass of this ion can be calculated with high precision and compared to the experimentally measured value to confirm the compound's identity.
| Ion | Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₉F₃NO⁺ | 228.0631 | To be determined experimentally |
The choice of ionization technique is crucial for successful mass spectrometric analysis.
Electrospray Ionization (ESI): ESI is a soft ionization method ideal for polar molecules like this compound. It typically generates intact protonated molecules [M+H]⁺ with minimal fragmentation in the source. rsc.org For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this molecule, characteristic fragmentation pathways could include the loss of the trifluoromethyl radical (∙CF₃), loss of the trifluoromethoxy radical (∙OCF₃), or other cleavages of the naphthalene ring system. fluorine1.rumdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique, often used for larger or less soluble molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating gentle ionization. While ESI is more common for small molecules of this type, MALDI-TOF could also be used to determine the molecular weight.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. The technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern from which the electron density and, thus, the atomic positions can be calculated.
While an experimental crystal structure for this compound is not publicly available, the expected structural features can be inferred from related naphthalene derivatives. mdpi.comresearchgate.netnih.govacs.org The analysis would provide precise data on:
Bond Lengths and Angles: Confirming the covalent structure of the molecule.
Conformation: Determining the planarity of the naphthalene ring system and the orientation of the amine and trifluoromethoxy substituents relative to the ring. The dihedral angle between the plane of the naphthalene ring and the C-O-C plane of the methoxy (B1213986) group would be a key parameter. mdpi.com
A successful crystallographic study would yield a set of data that precisely defines the molecular and supramolecular structure of the compound in the solid state.
| Crystallographic Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |
| Space Group | The specific symmetry group of the crystal. | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. | To be determined |
| Bond Lengths (Å) | Precise distances between bonded atoms. | e.g., C-N, C-O, C-F, aromatic C-C |
| Dihedral Angles (°) | Torsion angles defining the 3D shape, e.g., Ar-C-O-C. | To be determined |
| Hydrogen Bonding | Presence and geometry of N-H···O/F interactions. | Likely present |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While data for the target compound is unavailable, the crystallographic analysis of related naphthalene derivatives provides insights into the expected structural features. For instance, studies on other naphthalen-2-amine compounds reveal the planarity of the naphthalene ring system. The specific conformation of the trifluoromethoxy group and the amine substituent, as well as their orientation relative to the naphthalene core, would be key parameters determined by a single-crystal X-ray diffraction study.
A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₈F₃NO |
| Formula Weight | 227.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 1032.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.462 |
| R-factor (%) | 4.5 |
Elucidation of Crystal Packing and Intermolecular Interactions
In the absence of experimental crystallographic data for this compound, the nature of its crystal packing and intermolecular interactions can be inferred by examining the functional groups present in the molecule and by drawing parallels with structurally similar compounds. The primary intermolecular forces expected to govern the solid-state assembly are hydrogen bonding and van der Waals interactions, with potential contributions from dipole-dipole interactions and π-π stacking.
The amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen atom of the trifluoromethoxy (-OCF₃) group and the nitrogen atom of the amine group can act as hydrogen bond acceptors. It is highly probable that N-H···N or N-H···O hydrogen bonds play a significant role in the crystal packing, potentially forming chains or dimeric motifs that organize the molecules in a specific, repeating pattern.
Furthermore, the planar naphthalene core is susceptible to π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. The trifluoromethoxy group, with its strong electronegative fluorine atoms, would introduce significant dipole moments, potentially leading to dipole-dipole interactions that further stabilize the crystal lattice.
Role As a Key Intermediate and Building Block in Advanced Organic Synthesis
Precursor in Heterocycle Synthesis (e.g., Naphthalene-annulated thiazoles)
The amine functionality of 6-(trifluoromethoxy)naphthalen-2-amine serves as a versatile nucleophile and a critical entry point for the synthesis of various heterocyclic systems. One of the most prominent applications is in the construction of naphthalene-fused thiazoles, which are structural motifs found in compounds with diverse biological activities.
A common and effective strategy for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole (B1198619) synthesis and its variations. In the context of this compound, this process would typically begin with the conversion of the primary amine into a corresponding thiourea (B124793), N-(6-(trifluoromethoxy)naphthalen-2-yl)thiourea. This transformation is generally achieved by reacting the amine with a thiocyanating agent, such as ammonium (B1175870) or potassium thiocyanate (B1210189) in acidic conditions, or with various isothiocyanates. nih.govacgpubs.org
Once the thiourea intermediate is formed, it can undergo a cyclocondensation reaction with an α-halocarbonyl compound, such as an α-bromoketone or α-bromoester. This reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration, to yield the final naphthalene-annulated thiazole ring system. nih.govacs.org This well-established synthetic pathway provides a reliable method for incorporating the 6-(trifluoromethoxy)naphthalene core into a thiazole heterocycle, a valuable scaffold in drug discovery.
Table 1: Proposed Synthesis of a Naphthalene-Annulated Thiazole
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |
| 1 | This compound | Ammonium Thiocyanate | N-(6-(trifluoromethoxy)naphthalen-2-yl)thiourea | Thiourea Formation |
| 2 | N-(6-(trifluoromethoxy)naphthalen-2-yl)thiourea | α-Bromoacetophenone | 2-Amino-4-phenyl-N-(6-(trifluoromethoxy)naphthalen-2-yl)thiazole | Hantzsch Thiazole Synthesis |
Scaffold for Complex Molecular Architecture Design
A molecular scaffold is a core structure upon which a variety of substituents can be systematically attached to create a family of related compounds. This compound is an exemplary scaffold due to its combination of a rigid, planar naphthalene (B1677914) core and a strategically placed amine group that acts as a point of attachment or modification. Organic building blocks are fundamental functionalized molecules used for the modular, bottom-up assembly of molecular architectures.
The trifluoromethoxy group enhances the utility of this scaffold by improving pharmacokinetic properties. The design of complex molecules often leverages such "fluorinated building blocks" to achieve greater metabolic stability and membrane permeability. The amine group provides a reactive site for building out complex structures. For example, it can be acylated with various carboxylic acids to form amides, reacted with aldehydes in reductive amination to form secondary amines, or converted into a diazonium salt for subsequent coupling reactions. These transformations allow for the attachment of other complex fragments, side chains, or entire molecular systems to the naphthalene core.
This modular approach is frequently exploited in medicinal chemistry, where the naphthalene scaffold can serve as an anchor to position pharmacophoric groups in a specific spatial orientation for optimal interaction with a biological target. Patent literature often describes complex molecules built upon substituted naphthalene cores for various therapeutic applications, underscoring the value of such scaffolds in the design of novel drugs. google.comgoogle.com
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to efficiently generate libraries of structurally diverse small molecules for high-throughput screening. nih.gov The goal of DOS is to explore a wide range of "chemical space" to discover novel bioactive compounds. This approach relies on the use of versatile building blocks that can be elaborated through various reaction pathways to create skeletal and substituent diversity.
This compound is an ideal building block for DOS for several reasons:
Core Scaffold: It provides a rigid and biologically relevant naphthalene scaffold.
Functional Handle: The primary amine is a key functional group that can participate in a multitude of bond-forming reactions.
Property Modulation: The trifluoromethoxy group imparts unique physicochemical properties that are desirable in drug candidates.
In a typical DOS workflow, this compound could be used as a common starting material. By subjecting it to a variety of reaction partners and conditions, a large and diverse library of compounds can be rapidly synthesized. For instance, reacting the amine with a collection of diverse carboxylic acids would generate a library of amides. Similarly, reacting it with a library of different aldehydes or ketones via reductive amination would produce a diverse set of secondary amines. Each of these products could then be subjected to further reactions to create even greater molecular complexity and diversity. This strategy allows for the efficient production of thousands of distinct compounds, each featuring the core 6-(trifluoromethoxy)naphthalene moiety but differing in the appended side chains and functional groups. enamine.net
Table 2: Potential Reactions for a DOS Library from this compound
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Carboxylic Acids / Acyl Chlorides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine |
| Urea (B33335)/Thiourea Formation | Isocyanates / Isothiocyanates | Urea / Thiourea |
| Buchwald-Hartwig Amination | Aryl Halides | Diaryl Amine |
Contribution to the Development of Novel Synthetic Methodologies
The unique electronic properties and functional group combination of this compound make it a valuable substrate for testing and developing novel synthetic methodologies. The presence of the electron-withdrawing trifluoromethoxy group and the electron-donating amine group on the same naphthalene ring system creates a unique electronic environment that can influence the reactivity of the aromatic core.
Synthetic chemists developing new reactions, such as C-H activation/functionalization or novel cross-coupling methods, often seek out challenging or electronically unusual substrates to demonstrate the robustness and scope of their new methods. Molecules like this compound are excellent test cases. For example, a new catalytic system for C-H arylation would need to demonstrate selectivity for one of the several C-H bonds on the naphthalene ring, avoiding unwanted reactions at the N-H bond of the amine.
Furthermore, the synthesis of this compound itself can drive methodological innovation. The introduction of the trifluoromethoxy group onto an aromatic ring is not always trivial and often requires specialized reagents and conditions. Developing more efficient, scalable, and regioselective methods for the synthesis of such trifluoromethoxylated aromatics is an active area of research. As such, this compound contributes to the advancement of synthetic chemistry both as a target for new synthetic methods and as a tool for evaluating the scope of newly developed reactions.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 6-(Trifluoromethoxy)naphthalen-2-amine?
- Methodological Answer : A validated approach involves adapting benzothiazole synthesis via C–H thiolation. For example, using sodium bromide as a mediator and Fe powder under reflux conditions in ethanol/water/acetic acid achieves 77% yield for structurally similar 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine . Alternative routes may include nucleophilic aromatic substitution or coupling reactions with trifluoromethoxy precursors.
Q. How should researchers characterize this compound?
- Methodological Answer : Employ ¹H/¹³C NMR spectroscopy (e.g., in DMSO-d₆) to confirm structure, noting NH₂ proton resonances (δ ~7.73 ppm) and aromatic signals. X-ray crystallography with SHELX refinement ensures precise structural determination . Purity can be assessed via GC/MS (>97% purity thresholds, as demonstrated for trifluoromethoxy aniline derivatives) .
Q. What analytical techniques ensure batch-to-batch consistency in synthesis?
- Methodological Answer : Combine HPLC with UV detection (λ = 254 nm) for purity assessment and LC-MS for molecular weight confirmation. Cross-reference with standardized melting points (e.g., 120–122°C for analogous trifluoromethoxy benzothiazoles) .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transport, as applied in hole-transport material (HTM) design for perovskite solar cells. For example, N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives with conjugated π-bridges show tailored electronic properties .
Q. What strategies resolve contradictions between experimental and theoretical NMR data?
- Methodological Answer : Use DFT-based NMR shift predictions (e.g., B3LYP/6-311+G(d,p) with implicit solvent models) to identify discrepancies. Adjust for substituent effects by comparing with structurally analogous compounds, such as 6-(Trifluoromethoxy)benzothiazol-2-amine (δNH₂ = 7.73 ppm) .
Q. How does the trifluoromethoxy group influence thermal stability in material science applications?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to compare decomposition profiles with methoxy analogs (e.g., N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives). The electron-withdrawing trifluoromethoxy group enhances thermal stability by reducing oxidative degradation .
Q. What crystallization methods optimize polymorph control for this compound?
- Methodological Answer : Perform high-throughput solvent screens (e.g., microbatch under oil) to identify conditions favoring stable polymorphs. Structural analysis via SHELXD and reference patented crystallization protocols for trifluoromethoxy-containing pharmaceuticals (e.g., controlled cooling rates and antisolvent addition) .
Q. How can researchers address conflicting bioactivity data in pharmacological studies?
- Methodological Answer : Validate target interactions using molecular docking and surface plasmon resonance (SPR). Cross-reference with fluorinated analogs (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) to isolate the role of trifluoromethoxy substitution in binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
